molecular formula C19H16ClNO5 B11520020 2-Chloro-N-[2-(2,5-dimethoxybenzoyl)-1-benzofuran-3-yl]acetamide

2-Chloro-N-[2-(2,5-dimethoxybenzoyl)-1-benzofuran-3-yl]acetamide

Cat. No.: B11520020
M. Wt: 373.8 g/mol
InChI Key: DPRWITYSBCQKFQ-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-(2,5-dimethoxybenzoyl)-1-benzofuran-3-yl]acetamide is a complex organic compound with the molecular formula C19H16ClNO5 It is characterized by the presence of a benzofuran ring, a dimethoxybenzoyl group, and a chloroacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[2-(2,5-dimethoxybenzoyl)-1-benzofuran-3-yl]acetamide typically involves multiple steps. One common method includes the acylation of 2,5-dimethoxybenzoic acid with chloroacetyl chloride in the presence of a base to form the intermediate 2-chloro-N-(2,5-dimethoxybenzoyl)acetamide. This intermediate is then reacted with 1-benzofuran-3-ylamine under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[2-(2,5-dimethoxybenzoyl)-1-benzofuran-3-yl]acetamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives with higher oxidation states.

    Reduction: Reduced derivatives with lower oxidation states.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

2-Chloro-N-[2-(2,5-dimethoxybenzoyl)-1-benzofuran-3-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[2-(2,5-dimethoxybenzoyl)-1-benzofuran-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with key proteins involved in cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-[2-(2,5-dimethoxybenzoyl)-1-benzofuran-3-yl]acetamide is unique due to the presence of the benzofuran ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H16ClNO5

Molecular Weight

373.8 g/mol

IUPAC Name

2-chloro-N-[2-(2,5-dimethoxybenzoyl)-1-benzofuran-3-yl]acetamide

InChI

InChI=1S/C19H16ClNO5/c1-24-11-7-8-14(25-2)13(9-11)18(23)19-17(21-16(22)10-20)12-5-3-4-6-15(12)26-19/h3-9H,10H2,1-2H3,(H,21,22)

InChI Key

DPRWITYSBCQKFQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CCl

Origin of Product

United States

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